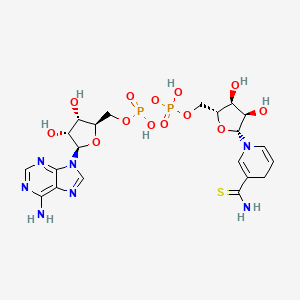

Thio-NADH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29N7O13P2S |

|---|---|

Molecular Weight |

681.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H29N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

MOXCZUNQKXFVSH-NNYOXOHSSA-N |

Isomeric SMILES |

C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Comparison of the Absorbance Spectra of Thio-NADH and NADH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the spectral properties of thionicotinamide adenine dinucleotide (Thio-NADH) and its more common analog, nicotinamide adenine dinucleotide (NADH). Understanding the distinct absorbance characteristics of these coenzymes is critical for the design and optimization of enzymatic assays, particularly in high-sensitivity applications such as enzyme-linked immunosorbent assays (ELISA) and other diagnostic platforms. This document outlines the core physicochemical and spectral differences, provides detailed experimental protocols for spectral measurement, and illustrates the application of this compound in a signal amplification context.

Physicochemical and Spectral Properties

NADH is a fundamental coenzyme in cellular metabolism, acting as a carrier of electrons in countless redox reactions.[1][2] this compound is a synthetic analog of NADH where the carbonyl oxygen on the nicotinamide ring is replaced by a sulfur atom. This substitution induces a significant shift in the molecule's light absorption properties.

The reduced forms, NADH and this compound, exhibit strong ultraviolet (UV) and visible light absorption, respectively, a characteristic not shared by their oxidized counterparts (NAD+ and Thio-NAD+).[2][3] This difference is the cornerstone of their use in spectrophotometric assays.[2]

| Property | NADH (Reduced Form) | This compound (Reduced Form) |

| Synonyms | Nicotinamide Adenine Dinucleotide, Reduced | Thionicotinamide Adenine Dinucleotide, Reduced |

| Molecular Formula | C₂₁H₂₉N₇O₁₄P₂ | C₂₁H₂₉N₇O₁₃SP₂ |

| Molecular Weight | ~665.4 g/mol | ~681.51 g/mol |

| CAS Number | 606-68-8 | 1921-48-8 |

| Peak Absorbance (λmax) | ~339-340 nm | ~398-400 nm |

| Molar Absorptivity (ε) | 6,220 L·mol⁻¹·cm⁻¹ at 340 nm 6,317 L·mol⁻¹·cm⁻¹ at 340 nm (25°C, pH 7.8) | 11,900 L·mol⁻¹·cm⁻¹ at 398 nm |

| Oxidized Form λmax | ~259 nm (for NAD+) | Below 340 nm (for Thio-NAD+) |

| Common Absorbance Ratios | A₂₆₀/A₃₄₀ ≈ 2.265 | A₂₅₀/A₂₆₀ ≈ 0.86 ± 0.05 A₂₈₀/A₂₆₀ ≈ 0.39 ± 0.03 |

The primary advantage of this compound is its absorbance maximum at approximately 400 nm, which falls within the visible light spectrum. This shift minimizes interference from other biological molecules, such as nucleotides and proteins, which typically absorb light in the UV range (around 260-280 nm).

Experimental Protocol: Measuring Absorbance Spectrum

This protocol provides a generalized method for determining the absorbance spectrum of nucleotide cofactors like NADH and this compound using a spectrophotometer.

2.1 Principle

The concentration of a substance in solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law. By measuring the absorbance across a range of wavelengths, an absorbance spectrum is generated, revealing the wavelength of maximum absorbance (λmax).

2.2 Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of wavelength scanning.

-

Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV range (<340 nm). Glass or plastic cuvettes may be used for measurements strictly in the visible range (>340 nm).

-

Reagents:

-

Highly purified NADH or this compound powder.

-

Buffer solution (e.g., 10 mM Tris-HCl, pH 7.5-8.5). Note: Cofactor stability can be buffer-dependent, with Tris providing high stability for NADH.

-

Nuclease-free water.

-

2.3 Procedure

-

Instrument Preparation: Power on the spectrophotometer and its UV lamp (if applicable) and allow it to warm up for at least 15-20 minutes to ensure a stable light source.

-

Parameter Setup: Set the instrument to "spectrum" or "scan" mode. Define the wavelength range for the scan (e.g., 220 nm to 500 nm to capture the full spectrum for both compounds).

-

Sample Preparation:

-

Prepare a stock solution of the cofactor (e.g., 1 mg/mL) in the chosen buffer. Protect the solution from light, as both NADH and this compound are light-sensitive.

-

Prepare a working solution by diluting the stock solution to a final concentration that will yield an absorbance reading between 0.1 and 1.0 at its expected λmax for optimal accuracy.

-

-

Blanking (Reference Measurement):

-

Fill a clean cuvette with the same buffer used to dissolve the sample. This will serve as the blank reference.

-

Place the blank cuvette in the spectrophotometer and perform a blank or "zero" measurement. This subtracts the absorbance of the buffer and the cuvette itself from subsequent readings.

-

-

Sample Measurement:

-

Remove the blank cuvette and replace it with a cuvette containing the prepared cofactor sample solution.

-

Initiate the wavelength scan. The instrument will measure the absorbance at each wavelength increment across the defined range.

-

-

Data Analysis:

-

Plot the resulting absorbance values (Y-axis) against the corresponding wavelengths (X-axis).

-

Identify the peak of the curve to determine the experimental λmax.

-

Confirm that the absorbance at λmax falls within the linear range of the instrument (typically 0.1-1.0).

-

2.4 Precautions

-

Always handle quartz cuvettes with care, touching only the frosted sides.

-

Ensure solutions are free of particulates, which can cause light scattering and affect absorbance readings.

-

Be aware that pH, temperature, and ionic strength can influence the absorbance spectra and stability of nicotinamide cofactors.

Application in Ultrasensitive Enzyme Assays

The spectral separation of this compound from NADH is highly advantageous in enzyme cycling assays designed for signal amplification. One such application is an ultrasensitive ELISA.

3.1 Thio-NAD Cycling for Signal Amplification

In this system, a target-linked enzyme (e.g., alkaline phosphatase) produces a substrate (e.g., 3α-hydroxysteroid) that initiates a cycling reaction catalyzed by a second enzyme (e.g., 3α-hydroxysteroid dehydrogenase, 3α-HSD). The cycling enzyme uses two cofactors: it oxidizes the substrate using Thio-NAD+ to produce this compound, and then reduces the product back to the original substrate using NADH.

This process results in the rapid, time-dependent accumulation of this compound. Because this compound is measured at ~400 nm, the measurement is not affected by the high concentrations of NADH, NAD+, or Thio-NAD+ present in the reaction mixture, all of which have absorbance maxima well below this wavelength. This leads to an extremely high signal-to-noise ratio and ultrasensitive detection of the initial target protein.

Caption: Thio-NAD enzyme cycling reaction for signal amplification.

3.2 General Experimental Workflow

The use of these cofactors in a typical spectrophotometric enzyme assay follows a standardized workflow, from reagent preparation to final data interpretation.

Caption: General workflow for a spectrophotometric enzyme assay.

References

- 1. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Properties and Applications of Thio-NADH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core fluorescence properties of thionicotinamide adenine dinucleotide, reduced form (Thio-NADH), a crucial analog of NADH utilized in advanced biochemical and diagnostic assays. While direct, comprehensive fluorescence data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information on its absorbance characteristics and the established methodologies for fluorescence analysis of its parent compound, NADH. This document aims to equip researchers with the foundational knowledge to effectively utilize this compound and to design experiments for its further characterization.

Introduction to this compound

This compound is a structural and functional analog of Nicotinamide Adenine Dinucleotide, Reduced Form (NADH), a pivotal coenzyme in cellular metabolism. The key structural difference lies in the substitution of the carbonyl oxygen on the nicotinamide ring with a sulfur atom, forming a thionicotinamide group. This modification results in a significant red-shift in the molecule's absorbance spectrum compared to NADH.[1][2][3][4] This distinct spectral property allows for the specific measurement of this compound in the presence of NADH, a feature that is highly advantageous in coupled enzyme assays.[2]

While NADH's role in metabolic pathways is well-established, this compound's primary application is not as a direct participant in cellular signaling but as a reporter molecule in enzymatic assays, including ultrasensitive enzyme-linked immunosorbent assays (ELISAs). In these systems, the oxidized form, Thio-NAD+, is reduced to this compound by a dehydrogenase, and the resulting increase in absorbance or fluorescence is measured to quantify the activity of the enzyme or the concentration of a target analyte.

Core Physicochemical and Spectroscopic Properties

The utility of this compound as a reporter molecule is defined by its unique spectroscopic characteristics, which differentiate it from the endogenous NADH.

Absorbance Properties

The most well-documented spectral feature of this compound is its absorbance maximum, which is shifted to longer wavelengths compared to NADH's peak at 340 nm. This shift to the near-visible range minimizes interference from other cellular components that absorb in the UV range.

Table 1: Quantitative Absorbance and Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₇N₇O₁₃SP₂ (Free Acid) | |

| Molecular Weight | 679.5 g/mol (Free Acid) | |

| Absorbance Maximum (λ_max) | 398 nm - 405 nm | |

| Molar Extinction Coefficient (ε) | 11.9 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm |

Fluorescence Properties

Table 2: Comparison of Fluorescence Properties: this compound and NADH

| Property | This compound | NADH |

| Excitation Maximum (λ_ex) | Not reported (predicted to be ~398-405 nm) | ~340-355 nm |

| Emission Maximum (λ_em) | Not reported | ~440-470 nm (free, aqueous solution) |

| Fluorescence Quantum Yield (Φ_f) | Not reported | ~2% (free, aqueous solution) |

| Fluorescence Lifetime (τ) | Not reported | ~0.4 ns (free), 1.9-5.7 ns (protein-bound) |

Experimental Protocols

This section details the methodologies for the characterization of this compound's core fluorescence properties. These protocols are based on established techniques for NADH analysis and are adapted for this compound based on its known absorbance characteristics.

Protocol for Determining Excitation and Emission Spectra

This protocol describes the use of a spectrofluorometer to determine the optimal excitation and emission wavelengths for this compound.

Materials:

-

This compound, reduced form (disodium salt)

-

Tris buffer (10 mM, pH 7.5)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in 10 mM Tris buffer. From the stock, prepare a dilute working solution (e.g., 10 µM). Protect the solution from light.

-

Determination of Excitation Spectrum:

-

Set the spectrofluorometer's emission wavelength to an estimated value ~50 nm higher than the absorbance maximum (e.g., 460 nm).

-

Scan a range of excitation wavelengths from 350 nm to 450 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).

-

-

Determination of Emission Spectrum:

-

Set the spectrofluorometer's excitation wavelength to the determined λ_ex (or to its absorbance maximum, ~398 nm).

-

Scan a range of emission wavelengths from the excitation wavelength +20 nm up to 600 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

-

Protocol for Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard with a known quantum yield.

Materials:

-

This compound solution (prepared as in 3.1)

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Absorbance Measurements: Measure the absorbance of both the this compound solution and the quantum yield standard at the excitation wavelength to be used for the fluorescence measurement. Adjust the concentrations of the solutions to have a low absorbance (typically < 0.1) to minimize inner filter effects.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of the quantum yield standard, exciting at its optimal wavelength (e.g., 350 nm for quinine sulfate).

-

Record the fluorescence emission spectrum of the this compound solution, exciting at its determined λ_ex.

-

-

Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the this compound sample.

-

Calculation of Quantum Yield: Use the following equation to calculate the quantum yield of this compound:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" refers to this compound and "std" refers to the standard.

-

Application in Enzymatic Assays and Signaling Context

This compound is most prominently used in coupled enzymatic assays where its production from Thio-NAD+ is linked to a primary enzymatic reaction. The unique absorbance of this compound at around 400 nm allows its formation to be monitored without interference from NADH that might be present in the sample.

Thio-NAD Cycling Assay for Ultrasensitive Detection

A powerful application of this compound is in enzyme cycling assays, which can amplify the signal to detect minute quantities of an analyte. This is particularly valuable in diagnostics and drug development for the detection of low-abundance biomarkers.

Below is a diagram illustrating the logical workflow of a Thio-NAD cycling assay coupled to an ELISA for ultrasensitive protein detection.

Caption: Logical workflow of a Thio-NAD cycling assay.

This diagram illustrates how an initial ELISA-based recognition event leads to the enzymatic generation of a product that then enters a cycling reaction involving Thio-NAD+ and NADH. The accumulation of this compound, measured by its unique absorbance or fluorescence, provides a highly amplified signal proportional to the initial amount of the target protein.

Stability and Handling

While specific stability data for this compound is scarce, general principles for handling reduced nicotinamide coenzymes should be followed. Both NADH and NADPH are known to be less stable in acidic conditions and are sensitive to temperature. Phosphate buffers have also been shown to decrease the stability of NADH.

Recommendations for Handling and Storage:

-

Storage: Store this compound as a solid, desiccated, and protected from light at -20°C for long-term storage.

-

Solutions: Prepare solutions fresh in a neutral to slightly alkaline buffer (e.g., Tris, pH 7.5-8.0). Avoid acidic conditions and phosphate buffers if maximum stability is required. Keep solutions on ice and protected from light during use.

-

Purity: The purity of this compound can be assessed spectrophotometrically by measuring the ratio of absorbance at 260 nm and 398 nm.

Below is a diagram outlining the key factors affecting the stability of reduced nicotinamide coenzymes, which are applicable to this compound.

Caption: Key factors that promote the degradation of this compound.

Conclusion and Future Directions

This compound is a valuable tool for researchers in biochemistry and drug development, primarily due to its unique absorbance spectrum that allows for specific detection in complex biological samples. While its use in enzymatic assays is well-established, a comprehensive characterization of its fluorescence properties, including excitation and emission spectra, quantum yield, and fluorescence lifetime, is currently lacking in the literature.

Future research should focus on experimentally determining these fundamental fluorescence parameters. Such data would enable the development of more sensitive and robust fluorescence-based assays, potentially expanding the applications of this compound in high-throughput screening and diagnostics. The protocols outlined in this guide provide a clear roadmap for undertaking such a characterization. A deeper understanding of this compound's photophysics will undoubtedly unlock its full potential as a reporter molecule in life sciences research.

References

An In-depth Technical Guide on the Mechanism of Thio-NADH in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide adenine dinucleotide, reduced form (Thio-NADH), is a structural and functional analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NADH). Characterized by the substitution of the carboxamide group on the nicotinamide ring with a carbothioamide group, this compound plays a significant role as a substrate for numerous dehydrogenases. This substitution imparts unique spectral properties to the molecule, most notably a shift in its maximum absorbance to approximately 400 nm, which allows for its selective detection in the presence of NADH (which absorbs at 340 nm). This characteristic has made this compound an invaluable tool in biochemical assays, particularly in enzyme cycling reactions for signal amplification and in high-throughput screening (HTS) for drug discovery. This technical guide provides a comprehensive overview of the mechanism of this compound in enzymatic reactions, including a comparison of its kinetic parameters with NADH, detailed experimental protocols, and its application in drug development workflows.

Chemical Properties and Synthesis

This compound is the reduced form of Thio-NAD+. The key structural difference from NADH lies in the nicotinamide ring, where the oxygen atom of the amide is replaced by a sulfur atom. This substitution alters the electronic properties of the molecule, which in turn affects its redox potential and interaction with enzyme active sites.

This compound is typically prepared enzymatically from Thio-NAD+. While not as widely commercially available as NADH, it can be synthesized or procured from specialized biochemical suppliers.

Mechanism of Action in Enzymatic Reactions

This compound, like NADH, functions as a hydride donor in reactions catalyzed by dehydrogenases. The core of its mechanism involves the stereospecific transfer of a hydride ion (H-) from the C4 position of the dihydropyridine ring of this compound to a substrate, which is thereby reduced. The enzyme facilitates this transfer by binding both the coenzyme and the substrate in a specific orientation within its active site.

The general mechanism for a dehydrogenase-catalyzed reaction with this compound can be summarized as follows:

-

Binding of Coenzyme and Substrate: The enzyme first binds this compound and then the substrate in a sequential, ordered mechanism, or in a random order, depending on the specific enzyme.

-

Hydride Transfer: Conformational changes in the enzyme bring the nicotinamide ring of this compound and the substrate into close proximity, facilitating the stereospecific transfer of a hydride ion to the substrate. This step results in the oxidation of this compound to Thio-NAD+ and the reduction of the substrate.

-

Product Release: The reduced substrate (now the product) and Thio-NAD+ are released from the enzyme's active site, regenerating the free enzyme for another catalytic cycle.

The stereospecificity of the hydride transfer (either from the pro-R or pro-S face of the nicotinamide ring) is a hallmark of dehydrogenase enzymes and is conserved for this compound as it is for NADH.

Data Presentation: Comparative Kinetic Parameters

A critical aspect for researchers is understanding how the substitution of sulfur for oxygen in the nicotinamide ring affects the coenzyme's interaction with dehydrogenases. This is quantitatively described by the Michaelis constant (Km), which reflects the affinity of the enzyme for its substrate, and the maximum reaction velocity (Vmax). While extensive direct comparative studies are limited, the available data and studies on other NADH analogs suggest that the kinetic parameters for this compound can differ from those of NADH.

| Enzyme | Coenzyme | Km (µM) | Vmax (relative to NADH) | Reference |

| 3α-Hydroxysteroid Dehydrogenase | NADH | Data not available | 100% | [1] |

| This compound | Data not available | Generally lower than with NAD+ | [1] | |

| Alcohol Dehydrogenase (Yeast) | NADH | ~74 | 100% | General textbook value |

| This compound | Specific data not available | Expected to be lower | ||

| Lactate Dehydrogenase | NADH | ~15 | 100% | General textbook value |

| This compound | Specific data not available | Expected to be lower |

Experimental Protocols

This compound's unique absorbance spectrum makes it particularly useful for assays where the detection of NADH might be confounded by other components in the reaction mixture.

Spectrophotometric Assay for Dehydrogenase Activity

This protocol describes a general method for determining the activity of a dehydrogenase using Thio-NAD+ as the substrate, monitoring the production of this compound.

Materials:

-

Spectrophotometer capable of reading at 400 nm

-

Cuvettes

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

-

Thio-NAD+ solution (e.g., 10 mM in buffer)

-

Substrate solution (concentration to be optimized for the specific enzyme)

-

Purified dehydrogenase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, Thio-NAD+ solution, and substrate solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small, known amount of the dehydrogenase enzyme to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 400 nm over time. The molar extinction coefficient for this compound at 398-400 nm is approximately 11,300 M-1cm-1.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Enzymatic Cycling Assay for Ultrasensitive Detection

This protocol is adapted from an ultrasensitive ELISA method that utilizes an enzyme cycling reaction with 3α-hydroxysteroid dehydrogenase (3α-HSD) to amplify the signal.[2]

Principle: In the presence of both NADH and Thio-NAD+, 3α-HSD catalyzes a cyclic reaction where a 3α-hydroxysteroid is oxidized to a 3-ketosteroid by Thio-NAD+ (producing this compound), and the 3-ketosteroid is then reduced back to the 3α-hydroxysteroid by NADH (regenerating NAD+). This cycling leads to the accumulation of this compound, which can be measured spectrophotometrically.

Materials:

-

Microplate reader capable of reading absorbance at 400 nm

-

96-well microplates

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

NADH solution (e.g., 1 mM)

-

Thio-NAD+ solution (e.g., 1.5 mM)

-

3α-hydroxysteroid substrate (e.g., androsterone derivative)

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD)

Procedure:

-

Prepare a "thio-NAD cycling solution" containing NADH, Thio-NAD+, the 3α-hydroxysteroid substrate, and 3α-HSD in the Tris-HCl buffer.

-

Add the sample containing the analyte that initiates the production of the 3α-hydroxysteroid (in the context of an ELISA, this would be the step following the action of an alkaline phosphatase-conjugated antibody on a phosphate-containing substrate).

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the increase in absorbance at 400 nm at regular time intervals. The rate of this compound production is proportional to the initial amount of the analyte.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism and application of this compound.

Application in Drug Development

The unique properties of this compound make it a valuable reagent in various stages of the drug discovery and development process.

High-Throughput Screening (HTS)

Dehydrogenases are important targets for drug discovery in areas such as oncology, metabolic diseases, and infectious diseases. HTS campaigns aimed at identifying inhibitors of these enzymes can effectively utilize this compound-based assays. The ability to measure the reaction at 400 nm minimizes interference from the absorbance of many library compounds and biological materials that can affect assays monitored at 340 nm. The enzymatic cycling method, in particular, offers high sensitivity, which is crucial for detecting weak inhibitors and for miniaturizing assays to reduce costs.

Mechanism of Action Studies

For "hit" compounds identified in HTS, this compound can be used in follow-up studies to elucidate the mechanism of inhibition. By comparing the inhibitory effects of a compound in assays using both NADH and this compound, researchers can gain insights into whether the inhibitor competes with the coenzyme, the substrate, or binds to an allosteric site. Differences in inhibition patterns between the two coenzymes may suggest that the inhibitor's binding is influenced by the subtle structural and electronic differences in the coenzyme.

Cellular Assays

While less common, this compound analogs can be used to probe the intracellular redox state.[3] The cellular NAD+/NADH ratio is a critical indicator of metabolic health and is often dysregulated in disease. Although direct introduction of this compound into cells is challenging, engineered cells or cell-free systems can be designed to utilize Thio-NAD(H) to report on specific metabolic pathways.

Conclusion

This compound is a powerful analog of NADH that offers distinct advantages for researchers, particularly in the design of robust and sensitive enzymatic assays. Its shifted absorbance maximum allows for interference-free measurements and enables the development of highly sensitive enzyme cycling assays. While its kinetic parameters with many dehydrogenases may be less favorable than those of NADH, its utility as a tool in drug discovery and mechanistic studies is well-established. A thorough understanding of its properties and the availability of detailed experimental protocols, as outlined in this guide, will empower researchers to effectively leverage this compound in their scientific endeavors.

References

- 1. A genetically encoded tool to increase cellular NADH/NAD+ ratio in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tRNA Thiolation Pathway Modulates the Intracellular Redox State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Thio-NADH: A Comprehensive Technical Guide on Redox Potential and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide adenine dinucleotide (Thio-NADH), a structural analog of nicotinamide adenine dinucleotide (NADH), plays a crucial role in various biochemical assays and is a subject of interest in drug development. In this compound, the oxygen atom of the carboxamide group in the nicotinamide ring is replaced by a sulfur atom. This modification imparts unique physicochemical properties, including a shift in its absorption maximum and potentially altered redox potential and stability compared to its natural counterpart, NADH. This in-depth technical guide provides a comprehensive overview of the current knowledge on the redox potential and stability of this compound, supported by experimental protocols and data presented for comparative analysis.

Redox Potential of the Thio-NAD+/Thio-NADH Couple

However, the redox potential is a critical parameter for understanding its role in biological systems and for the design of novel therapeutics. Researchers can determine the redox potential of the Thio-NAD+/Thio-NADH couple experimentally.

Experimental Protocol for Determining Redox Potential

Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the formal potential of a redox couple. A general protocol to determine the redox potential of the Thio-NAD+/Thio-NADH couple is outlined below.

Objective: To determine the formal potential (E°') of the Thio-NAD+/Thio-NADH redox couple.

Materials:

-

Thio-NAD+ and this compound standards

-

Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode)

-

Electrochemical cell

-

Inert gas (e.g., argon or nitrogen)

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)

Procedure:

-

Prepare a stock solution of Thio-NAD+ in the desired buffer.

-

Set up the electrochemical cell with the three-electrode system.

-

Deoxygenate the buffer solution by purging with an inert gas for at least 15-20 minutes.

-

Record a blank voltammogram of the buffer solution.

-

Add a known concentration of Thio-NAD+ to the electrochemical cell and continue to purge with inert gas.

-

Perform cyclic voltammetry by scanning the potential from an initial potential where no reaction occurs to a potential sufficiently negative to cause the reduction of Thio-NAD+ to this compound, and then reversing the scan to observe the oxidation of this compound back to Thio-NAD+.

-

Record the cyclic voltammogram, noting the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

The formal potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials: E°' = (Epa + Epc) / 2.

-

Repeat the experiment at different scan rates to assess the reversibility of the redox reaction. For a reversible system, the peak separation (ΔEp = Epa - Epc) should be close to (59/n) mV, where n is the number of electrons transferred (n=2 for the NAD+/NADH couple).

Logical Workflow for Redox Potential Determination

An In-depth Technical Guide to Thio-NADH for Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics, the accurate measurement of enzyme activity is paramount. Nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, are pivotal coenzymes in a vast array of enzymatic reactions, particularly those catalyzed by dehydrogenases. The intrinsic absorbance of NADH at 340 nm has long been the cornerstone of spectrophotometric enzyme assays. However, the emergence of Thio-NADH (Thionicotinamide Adenine Dinucleotide, reduced form) offers a powerful alternative, enabling researchers to circumvent common challenges and expand the horizons of kinetic analysis.

This technical guide provides a comprehensive overview of this compound, its properties, and its application in enzyme kinetics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this valuable analog into their experimental workflows.

Core Concepts: Understanding this compound

This compound is a structural analog of NADH where the carbonyl oxygen of the nicotinamide moiety is replaced by a sulfur atom. This seemingly subtle modification has profound implications for its spectrophotometric properties. While NADH exhibits a primary absorbance maximum at 340 nm, this compound has a distinct absorbance peak shifted to approximately 398-405 nm.[1] This spectral shift is the primary advantage of using this compound, as it allows for the monitoring of enzyme reactions at a wavelength that avoids interference from the absorbance of NADH or other cellular components that absorb in the 340 nm range.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in enzyme assays.

| Property | This compound | NADH | Reference |

| Molecular Formula | C₂₁H₂₉N₇O₁₃P₂S | C₂₁H₂₉N₇O₁₄P₂ | |

| Molar Absorptivity (ε) | ~11,900 M⁻¹cm⁻¹ at 398 nm | 6,220 M⁻¹cm⁻¹ at 340 nm | [2][3] |

| Absorbance Maximum (λmax) | ~398-405 nm | ~340 nm | [1] |

| Standard Redox Potential (E°') | Not definitively established in literature | -0.320 V | [4] |

| Appearance | Yellowish powder | White to yellowish powder |

Note: The molar absorptivity of this compound can vary slightly depending on the source and measurement conditions. Values of 11,300 M⁻¹cm⁻¹ have also been reported.

Applications in Enzyme Kinetics

The unique spectral properties of this compound make it a valuable tool for a variety of enzyme kinetic applications:

-

Avoiding Interference: In complex biological samples or high-throughput screening assays, compounds that absorb or fluoresce at 340 nm can interfere with NADH-based measurements. By shifting the detection wavelength to ~400 nm, this compound minimizes such interference.

-

Coupled Enzyme Assays: In coupled enzyme assays where one of the coupling enzymes also uses NAD⁺/NADH, the use of Thio-NAD⁺ for the primary enzyme allows for the independent monitoring of the two reactions.

-

Enzyme Cycling Assays: Thio-NAD⁺ and NADH can be used together in enzyme cycling systems to achieve ultrasensitive detection of target molecules.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzyme kinetic assays for two common enzymes: Lactate Dehydrogenase and Pyruvate Kinase. These protocols are based on established methods for NADH and have been adapted for this compound.

Lactate Dehydrogenase (LDH) Assay

Lactate dehydrogenase catalyzes the reversible conversion of lactate to pyruvate. The following protocol describes the assay in the direction of lactate oxidation, where the production of this compound is monitored.

Materials:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.5

-

Thio-NAD⁺ Stock Solution: 10 mM in Assay Buffer (prepare fresh and protect from light)

-

L-Lactate Stock Solution: 100 mM in Assay Buffer

-

Lactate Dehydrogenase (LDH): Porcine heart or rabbit muscle LDH, diluted in Assay Buffer to an appropriate concentration.

Procedure:

-

Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents:

-

850 µL Assay Buffer

-

100 µL L-Lactate Stock Solution (final concentration: 10 mM)

-

50 µL Thio-NAD⁺ Stock Solution (final concentration: 0.5 mM)

-

-

Equilibrate: Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 10 µL of the diluted LDH enzyme solution to the cuvette and mix thoroughly by inverting the cuvette several times.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 405 nm over time (e.g., for 3-5 minutes).

-

Calculate Enzyme Activity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of this compound production can be calculated using the Beer-Lambert law:

Rate (µmol/min) = (ΔA₄₀₅ / min) / ε * V * 10⁶

Where:

-

ΔA₄₀₅ / min is the initial rate of absorbance change per minute.

-

ε is the molar absorptivity of this compound at 405 nm (~11,900 M⁻¹cm⁻¹).

-

V is the total reaction volume in mL.

-

Pyruvate Kinase (PK) Coupled Assay

Pyruvate kinase catalyzes the final step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP. Its activity can be measured in a coupled assay with lactate dehydrogenase, where the consumption of this compound is monitored.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂

-

This compound Stock Solution: 10 mM in Assay Buffer (prepare fresh and protect from light)

-

Phosphoenolpyruvate (PEP) Stock Solution: 50 mM in Assay Buffer

-

ADP Stock Solution: 20 mM in Assay Buffer

-

Lactate Dehydrogenase (LDH): A high-purity preparation, approximately 1000 units/mL.

-

Pyruvate Kinase (PK): Diluted in Assay Buffer to an appropriate concentration.

Procedure:

-

Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents:

-

800 µL Assay Buffer

-

50 µL PEP Stock Solution (final concentration: 2.5 mM)

-

50 µL ADP Stock Solution (final concentration: 1 mM)

-

20 µL this compound Stock Solution (final concentration: 0.2 mM)

-

5 µL LDH solution

-

-

Equilibrate: Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add 25 µL of the diluted Pyruvate Kinase enzyme solution to the cuvette and mix thoroughly.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 405 nm over time.

-

Calculate Enzyme Activity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of this compound consumption is equivalent to the rate of pyruvate kinase activity.

Quantitative Data and Comparison

While direct, side-by-side comparisons of the kinetic parameters of lactate dehydrogenase and pyruvate kinase with both this compound and NADH in single studies are limited, the following tables compile representative data from various sources to provide a comparative overview. It is important to note that experimental conditions can significantly influence these values.

Lactate Dehydrogenase Kinetic Parameters

| Coenzyme | Substrate | Kₘ (mM) | Vₘₐₓ (relative) | Source |

| Thio-NAD⁺ | L-Lactate | Data not readily available | Data not readily available | |

| NAD⁺ | L-Lactate | 1.07 - 19.97 | 1 | |

| NADH | Pyruvate | 0.015 - 0.33 | 1 |

Note: The kinetic parameters for LDH with Thio-NAD⁺ are not well-documented in publicly available literature. Researchers may need to determine these empirically.

Pyruvate Kinase (Coupled Assay) Kinetic Parameters

| Coenzyme (for LDH) | Substrate (for PK) | Kₘ (mM) | Vₘₐₓ (relative) | Source |

| This compound | PEP | Data not readily available | Data not readily available | |

| NADH | PEP | 0.03 - 0.5 | 1 | |

| NADH | ADP | 0.3 - 0.8 | 1 |

Note: As with LDH, specific kinetic data for the pyruvate kinase coupled assay using this compound is not widely published and would likely require experimental determination.

Stability and Handling

The stability of this compound solutions is a critical factor for obtaining reliable and reproducible kinetic data. While comprehensive comparative stability studies with NADH are not extensively available, general guidelines for handling nucleotide solutions should be followed.

-

Storage: Store this compound powder at -20°C, protected from light and moisture.

-

Solution Preparation: Prepare this compound solutions fresh in a suitable buffer (e.g., Tris-HCl) immediately before use.

-

pH: this compound, similar to NADH, is more stable in slightly alkaline conditions (pH 7.5-8.5). Acidic conditions can lead to degradation.

-

Temperature: Keep this compound solutions on ice and protected from light to minimize degradation.

Studies on NADH stability have shown that it is more stable in Tris buffer compared to phosphate buffer and that its degradation is accelerated by increased temperature and lower pH. It is reasonable to assume that this compound follows similar stability trends.

Potential Interferences and Troubleshooting

While this compound helps to avoid interference at 340 nm, it is not immune to all potential assay artifacts.

-

Compound Interference at 405 nm: Test compounds in high-throughput screens may also absorb or fluoresce at or near 405 nm. It is crucial to run appropriate controls to identify and correct for such interference.

-

Thiol Reactivity: The thio-carbonyl group in this compound could potentially react with certain compounds, leading to assay interference.

-

Enzyme Inhibition: Some compounds may act as inhibitors of the coupling enzyme (e.g., LDH in the PK assay), leading to an underestimation of the primary enzyme's activity.

Troubleshooting Guide:

| Issue | Possible Cause | Solution |

| No or low signal | Inactive enzyme, degraded this compound, incorrect wavelength setting. | Check enzyme activity with a known substrate, prepare fresh this compound, verify spectrophotometer settings. |

| High background | Contaminated reagents, interfering compounds in the sample. | Use high-purity reagents, run sample blanks without enzyme. |

| Non-linear reaction rate | Substrate depletion, enzyme instability, product inhibition. | Use lower enzyme concentration, optimize substrate concentrations, check for product inhibition. |

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the underlying enzymatic reaction for the lactate dehydrogenase assay.

Caption: Workflow for a Lactate Dehydrogenase assay using Thio-NAD⁺.

Caption: Lactate Dehydrogenase reaction with Thio-NAD⁺ as a cofactor.

Conclusion

This compound presents a valuable alternative to NADH for a wide range of enzyme kinetic studies. Its shifted absorbance maximum provides a crucial advantage in overcoming spectral interference, thereby enhancing the accuracy and reliability of enzymatic assays. While a more extensive body of literature directly comparing the kinetic parameters of various enzymes with this compound versus NADH is needed, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin incorporating this powerful tool into their work. By carefully considering the unique properties of this compound and adapting experimental conditions accordingly, scientists can unlock new possibilities in the study of enzyme function and the development of novel therapeutics.

References

- 1. The redox state of the nicotinamide-adenine dinucleotides in rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Effect of nicotinamide adenine dinucleotide on the oxidation-reduction potentials of lipoamide dehydrogenase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

Unveiling the Potential of Thio-NADH: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Advantages and Applications of Thio-nicotinamide Adenine Dinucleotide (Thio-NADH) for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the unique properties and significant advantages of this compound, a structural analog of the ubiquitous coenzyme β-nicotinamide adenine dinucleotide (NADH). Offering distinct spectral characteristics and enabling novel assay designs, this compound has emerged as a powerful tool in various fields, from fundamental enzymatic studies to high-throughput drug screening. This document provides a detailed overview of its core advantages, experimental protocols, and applications, empowering researchers to leverage this valuable reagent in their work.

Core Advantages of this compound: A Comparative Overview

The primary advantage of this compound over its natural counterpart, NADH, lies in its distinct spectral properties. This difference allows for the development of highly sensitive and specific enzymatic assays, minimizing interference from endogenous NADH.

Table 1: Spectral and Physicochemical Properties of this compound vs. NADH

| Property | This compound | NADH |

| Molar Extinction Coefficient (ε) | 11,900 M⁻¹cm⁻¹ at 398 nm[1][2] | 6,220 M⁻¹cm⁻¹ at 340 nm |

| Maximum Absorbance (λmax) | 398 nm[1][2] | 340 nm |

| Appearance | Yellowish powder | White amorphous powder |

| Storage | Store below -20°C, protected from light and moisture.[1] | Store below -20°C, protected from light and moisture. |

The significant shift in the maximum absorbance of this compound to a longer wavelength (398 nm) is a key differentiator. This spectral separation allows for the specific measurement of this compound production in the presence of NADH, a feature that is particularly advantageous in coupled enzyme assays and complex biological matrices.

Applications in Research and Drug Discovery

The unique characteristics of this compound have led to its adoption in a range of applications, most notably in the development of ultrasensitive enzyme-linked immunosorbent assays (ELISAs) and in high-throughput screening (HTS) for drug discovery.

Ultrasensitive ELISA with Thio-NAD Cycling

A groundbreaking application of this compound is in enzymatic cycling systems for signal amplification in ELISAs. This method, often referred to as "Thio-NAD cycling," can enhance the sensitivity of protein detection by several orders of magnitude compared to conventional colorimetric assays.

The principle involves a coupled reaction where the product of the initial ELISA enzyme (e.g., alkaline phosphatase) initiates a cyclic reaction involving a dehydrogenase. In this cycle, the oxidized form, Thio-NAD+, is continuously reduced to this compound, which accumulates over time and can be measured spectrophotometrically at 398 nm.

Below is a detailed experimental protocol for an ultrasensitive ELISA employing the Thio-NAD cycling method.

Experimental Protocols

Protocol 1: Ultrasensitive ELISA with Thio-NAD Cycling

This protocol outlines the key steps for performing an ultrasensitive ELISA for the detection of a target antigen using a Thio-NAD cycling system for signal amplification.

Materials:

-

Microtiter plates (96-well)

-

Capture antibody specific to the target antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Detection antibody conjugated to alkaline phosphatase (ALP)

-

Thio-NAD Cycling Solution (see preparation below)

-

Microplate reader capable of measuring absorbance at 405 nm (or 398 nm)

Preparation of Thio-NAD Cycling Solution:

To prepare the cycling solution, dissolve the following components in 0.1 M Tris-HCl (pH 9.0):

-

1.0 mM NADH

-

2.0 mM Thio-NAD+

-

0.4 mM 17β-methoxy-5β-androstan-3α-ol 3-phosphate

-

10 U/mL 3α-hydroxysteroid dehydrogenase (3α-HSD)

Procedure:

-

Coating: Coat the wells of a microtiter plate with the capture antibody diluted in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add the samples containing the target antigen to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the ALP-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer to remove unbound detection antibody.

-

Signal Amplification: Add 100 µL of the freshly prepared Thio-NAD Cycling Solution to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm (or 398 nm) at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a microplate reader. The rate of change in absorbance is proportional to the concentration of the target antigen.

References

Thio-NADH Analogs: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thio-NADH analogs, synthetic counterparts to the ubiquitous nicotinamide adenine dinucleotide (NADH) cofactor. These analogs, in which the carboxamide oxygen of the nicotinamide ring is replaced by sulfur, exhibit unique physicochemical and biochemical properties that make them valuable tools in a wide range of research and development applications, from enzyme kinetics and immunoassays to potential therapeutic interventions. This guide details their fundamental characteristics, presents key quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes associated biochemical processes.

Core Characteristics of this compound Analogs

This compound analogs, primarily thionicotinamide adenine dinucleotide (this compound) and its phosphorylated counterpart (Thio-NADPH), serve as functional mimics of their natural counterparts, participating in a variety of enzymatic redox reactions. Their defining feature is the substitution of the carbonyl oxygen with a sulfur atom on the nicotinamide moiety. This modification results in a shift in their spectral properties and a different redox potential compared to NADH.

The reduced form, this compound, possesses a distinct absorbance maximum around 398-405 nm, a significant shift from the 340 nm peak of NADH. This spectral separation is highly advantageous in enzymatic assays, as it allows for the simultaneous measurement of both cofactors without spectral overlap. Furthermore, the redox potential of the Thio-NAD+/Thio-NADH couple is less negative than that of the NAD+/NADH couple, which can influence the equilibrium of enzymatic reactions.

These unique properties have led to their application in various fields. In biotechnology, they are utilized in the development of highly sensitive enzyme cycling assays for the quantification of various analytes. In medicine, their potential as targets for drug development is being explored, particularly in the context of cancer and neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its oxidized form in comparison to the natural NAD+/NADH couple.

| Parameter | Thio-NAD+/Thio-NADH | NAD+/NADH | Reference(s) |

| Molar Extinction Coefficient (ε) | 11.9 x 10³ L·mol⁻¹·cm⁻¹ (at 398 nm for this compound) | 6.22 x 10³ L·mol⁻¹·cm⁻¹ (at 340 nm for NADH) | |

| Absorbance Maximum (λmax) | ~398-405 nm (for this compound) | ~340 nm (for NADH) | |

| Redox Potential (E°') | -0.285 V | -0.320 V |

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol describes the enzymatic reduction of Thio-NAD+ to this compound using alcohol dehydrogenase (ADH).

Materials:

-

Thio-NAD+

-

Ethanol

-

Alcohol Dehydrogenase (ADH)

-

Phosphate buffer (50 mM, pH 8.4)

-

EDTA (1 mM)

-

Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

-

DEAE-cellulose chromatography column

-

Ammonium bicarbonate buffer

-

Spectrophotometer

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 4 mM Thio-NAD+, 40 mM ethanol, and 1 mM EDTA in 50 mM phosphate buffer (pH 8.4).

-

Enzyme Addition: Add alcohol dehydrogenase to a final concentration of 80 U/mL.

-

Incubation: Incubate the reaction mixture at 25°C for 30 minutes.

-

Enzyme Removal: Terminate the reaction and remove the ADH by ultrafiltration using a 10 kDa MWCO centrifugal filter unit.

-

Purification by Ion-Exchange Chromatography:

-

Equilibrate a DEAE-cellulose column with a low concentration of ammonium bicarbonate buffer.

-

Load the filtrate from the previous step onto the column.

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elute the purified this compound using a gradient of increasing ammonium bicarbonate concentration.

-

-

Purity Assessment: Monitor the elution profile by measuring the absorbance at 260 nm and 398 nm. Pool the fractions containing pure this compound. The purity of the final product can be assessed by HPLC and by measuring the A260/A398 ratio.

Ultrasensitive Enzyme-Linked Immunosorbent Assay (ELISA) with Thio-NAD Cycling

This protocol outlines a highly sensitive ELISA method that utilizes Thio-NAD cycling for signal amplification.

Materials:

-

96-well microplate

-

Primary antibody specific to the target antigen

-

Target antigen standard and samples

-

Alkaline phosphatase (ALP)-conjugated secondary antibody

-

Blocking buffer (e.g., 1% BSA in TBS)

-

Wash buffer (e.g., TBST)

-

Substrate solution: 3α-hydroxysteroid 3-phosphate

-

Thio-NAD cycling solution containing:

-

1.5 mM Thio-NAD+

-

1 mM NADH

-

3α-hydroxysteroid dehydrogenase (3α-HSD)

-

Tris-HCl buffer (pH 9.0)

-

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well microplate with the primary antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Antigen Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the ALP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add the 3α-hydroxysteroid 3-phosphate substrate solution to each well and incubate for a defined period to allow ALP to produce 3α-hydroxysteroid.

-

Thio-NAD Cycling and Detection:

-

Add the Thio-NAD cycling solution to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C. The rate of this compound formation is proportional to the amount of target antigen.

-

Visualizations

Caption: Experimental workflow for an ultrasensitive ELISA with Thio-NAD cycling.

Caption: Generalized enzymatic reaction scheme involving Thio-NAD+/Thio-NADH.

Methodological & Application

Application Note: Enhancing Continuous Enzyme Assays with Thio-NADH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) in its reduced form, NADH, is a pivotal coenzyme in a multitude of cellular redox reactions. Consequently, monitoring the conversion of NAD+ to NADH, or the reverse reaction, is a cornerstone of enzyme kinetics and high-throughput screening (HTS) for drug discovery.[1][2][3] Continuous enzyme assays that track the change in NADH concentration rely on its characteristic absorbance of ultraviolet light at 340 nm.[4][5] However, this can be limiting in complex biological samples where other molecules also absorb at this wavelength. Thio-NADH, a structural analog of NADH, offers a compelling alternative by shifting the absorbance maximum to approximately 398 nm, thereby mitigating spectral overlap and enhancing assay specificity. This application note provides a comprehensive overview of the properties of this compound and detailed protocols for its application in continuous enzyme assays.

Advantages of this compound in Enzyme Assays

The primary advantage of substituting NADH with this compound lies in its distinct spectral properties. The key benefits include:

-

Reduced Spectral Overlap: The absorbance maximum of this compound at around 398 nm minimizes interference from other cellular components that absorb in the 340 nm range, such as NADH and NADPH. This is particularly advantageous when studying complex enzyme systems or in high-throughput screening applications where sample purity can be variable.

-

Enhanced Assay Flexibility: The spectral separation allows for the design of multiplexed assays where the activities of multiple dehydrogenases can be monitored simultaneously by using both NADH and this compound.

-

Improved Signal-to-Noise Ratio: By moving the measurement wavelength away from the UV region, where many biological molecules and assay components absorb, the signal-to-noise ratio can be significantly improved.

Comparative Physicochemical Properties

A clear understanding of the differences in the physicochemical properties of this compound and NADH is crucial for accurate data interpretation. The table below summarizes these key parameters.

| Property | This compound | NADH |

| Maximum Absorbance Wavelength (λmax) | ~398 nm | ~340 nm |

| Molar Extinction Coefficient (ε) | 11,300 M⁻¹cm⁻¹ at 398 nm or 11,900 M⁻¹cm⁻¹ at 398 nm | 6,220 M⁻¹cm⁻¹ at 340 nm or 6,300 M⁻¹cm⁻¹ at 340 nm |

| Chemical Formula | C₂₁H₂₇N₇O₁₃SP₂Na₄ | C₂₁H₂₇N₇Na₂O₁₄P₂ |

| Molecular Weight | ~725.5 g/mol (disodium salt) | ~709.4 g/mol (disodium salt) |

Enzyme Compatibility

This compound has been shown to be a suitable cofactor for a range of dehydrogenases. While not all NAD-dependent enzymes will exhibit the same level of activity with this compound, several have been successfully employed in kinetic assays. These include:

-

Alcohol Dehydrogenase (ADH)

-

Lactate Dehydrogenase (LDH)

-

Soluble Transhydrogenases

-

Glucose-6-Phosphate Dehydrogenase

It is recommended to perform initial validation experiments to determine the kinetic parameters (Km and Vmax) for the specific enzyme of interest with this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in continuous enzyme assays. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: General Continuous Dehydrogenase Assay Using this compound

This protocol describes a typical assay for monitoring the activity of a dehydrogenase that catalyzes the reduction of Thio-NAD+ to this compound.

Materials:

-

Thio-NAD+ solution (e.g., 10 mM in assay buffer)

-

Substrate for the dehydrogenase of interest

-

Purified dehydrogenase enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 398 nm

-

Cuvettes or microplates

Procedure:

-

Prepare the Reaction Mixture: In a cuvette or microplate well, combine the assay buffer, Thio-NAD+ solution, and the enzyme's substrate to the desired final concentrations. The total volume will depend on the format (e.g., 1 mL for a standard cuvette, 200 µL for a 96-well plate).

-

Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

-

Establish a Blank Rate: Measure the absorbance at 398 nm for 1-2 minutes before adding the enzyme to establish a baseline or blank rate.

-

Initiate the Reaction: Add a small volume of the appropriately diluted enzyme solution to the reaction mixture and mix thoroughly but gently.

-

Monitor Absorbance: Immediately begin recording the absorbance at 398 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure the reaction rate is linear during the initial phase.

-

Data Analysis:

-

Calculate the change in absorbance per minute (ΔA₃₉₈/min) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔA₃₉₈/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL)) Where ε is the molar extinction coefficient of this compound (11,300 or 11,900 M⁻¹cm⁻¹).

-

Protocol 2: High-Throughput Screening (HTS) Assay for Enzyme Inhibitors

This protocol is adapted for screening potential inhibitors of a dehydrogenase using this compound in a microplate format.

Materials:

-

All materials from Protocol 1

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

Multi-channel pipette or automated liquid handling system

Procedure:

-

Prepare Assay Plates:

-

Add a small volume (e.g., 1-2 µL) of each test compound to individual wells of a microplate. Include wells with solvent only as a negative control and a known inhibitor as a positive control.

-

-

Add Reaction Components: To each well, add the assay buffer, Thio-NAD+, and substrate.

-

Pre-incubation: Incubate the plate at the assay temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

-

Initiate the Reaction: Add the enzyme solution to all wells simultaneously using a multi-channel pipette or liquid handler.

-

Kinetic Reading: Immediately place the microplate in a kinetic plate reader and measure the absorbance at 398 nm over time.

-

Data Analysis:

-

Determine the reaction rate for each well by calculating the slope of the linear phase of the absorbance curve.

-

Calculate the percent inhibition for each compound relative to the negative control.

-

Visualizations

Enzymatic Reaction Pathway

Caption: A diagram illustrating a dehydrogenase-catalyzed reaction using Thio-NAD+ as a cofactor.

Experimental Workflow

Caption: A workflow diagram for a continuous enzyme assay using this compound.

Logical Relationships of Advantages

Caption: Logical relationships of the advantages of using this compound in enzyme assays.

Conclusion

This compound is a valuable tool for researchers and drug development professionals conducting continuous enzyme assays. Its distinct spectral properties offer significant advantages over traditional NADH-based methods, particularly in complex biological systems and high-throughput screening applications. By following the protocols outlined in this application note and optimizing them for specific experimental needs, scientists can achieve more robust and reliable kinetic data.

References

Application Notes and Protocols for High-Sensitivity Thio-NADH Cycling Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of nicotinamide adenine dinucleotide (NADH) is critical for understanding cellular metabolism, redox states, and the activity of numerous dehydrogenases. The thio-NADH cycling assay is an exceptionally sensitive method for measuring NADH levels, offering significant advantages over conventional colorimetric or fluorometric assays. This application note provides a detailed protocol for a high-sensitivity this compound cycling assay, enabling researchers to quantify low concentrations of NADH in various biological samples.

The assay is based on an enzymatic cycling reaction involving 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of NADH, a substrate is reduced, and in the cycling part of the reaction, thionicotinamide adenine dinucleotide (thio-NAD) is reduced to this compound. The accumulation of this compound is monitored by measuring the increase in absorbance at approximately 405 nm.[1] A key feature of this method is the spectral properties of this compound, which absorbs at a longer wavelength than NAD+ and NADH, thus minimizing interference from these native molecules.[1]

Principle of the Assay

The this compound cycling assay is a highly sensitive enzymatic method that amplifies the NADH signal through a series of cyclic reactions. The core of this assay is the reversible reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD).

The reaction proceeds as follows:

-

Oxidation of a 3α-hydroxysteroid: 3α-HSD catalyzes the oxidation of a 3α-hydroxysteroid substrate to a 3-ketosteroid. This reaction utilizes thio-NAD+ as a cofactor, which is reduced to this compound.

-

Reduction of a 3-ketosteroid: In the reverse reaction, the 3-ketosteroid is reduced back to the 3α-hydroxysteroid by the same enzyme, 3α-HSD. This step, however, utilizes the NADH present in the sample as the cofactor, which is oxidized to NAD+.

This series of reactions creates a cycle where one molecule of NADH can lead to the generation of multiple molecules of this compound. The accumulation of this compound is directly proportional to the initial amount of NADH in the sample and is measured spectrophotometrically at 405 nm.[1]

Data Presentation

Table 1: Comparison of NADH Detection Methods

| Assay Type | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages |

| This compound Cycling Assay | Enzymatic cycling with thio-NAD+ leads to the accumulation of this compound, measured by absorbance at ~405 nm. | High sensitivity, capable of detecting as low as 10⁻¹⁹ mol in an ELISA-coupled assay.[1] Direct assay sensitivity is in the low nanomolar range. | Ultrasensitive, specific for NADH (when NAD+ is removed), continuous assay. | Can be more complex to set up than direct assays. |

| Colorimetric (MTT/Formazan-based) | NADH reduces a tetrazolium salt (e.g., MTT) to a colored formazan product, measured by absorbance at ~565 nm.[2] | ~0.05 µM (50 nM) | Simple, inexpensive, and widely available. | Lower sensitivity compared to fluorescent and cycling assays. |

| Fluorometric (Resazurin-based) | NADH reduces resazurin to the highly fluorescent resorufin, measured by fluorescence (Ex/Em ~530/590 nm). | Can detect as low as 10 nM. | High sensitivity, large dynamic range. | Potential for autofluorescence interference from samples. |

| Direct UV Absorbance | Measurement of NADH's intrinsic absorbance at 340 nm. | ~1 µg/mL | Simple and direct. | Low sensitivity, high interference from other molecules that absorb at 340 nm. |

| Fluorescence | Measurement of NADH's intrinsic fluorescence (Ex/Em ~340/460 nm). | As low as 37 ng/mL. | More sensitive than direct absorbance. | Susceptible to quenching and inner filter effects at high concentrations. |

Experimental Protocols

I. Sample Preparation

The proper preparation of samples is crucial for accurate NADH measurement. NADH is unstable, particularly in acidic conditions, while NAD+ is unstable in basic conditions. Therefore, differential extraction methods are required to measure NADH specifically or the total NAD+/NADH pool.

Materials:

-

NADH/NAD Extraction Buffer (See Recipes)

-

0.2 M HCl

-

0.2 M NaOH

-

10 kDa spin filters

-

Phosphate Buffered Saline (PBS), ice-cold

Procedure for Cell Samples (e.g., adherent or suspension cells):

-

Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold NADH/NAD Extraction Buffer.

-

Homogenization: Subject the cells to two freeze/thaw cycles (20 minutes on dry ice, followed by 10 minutes at room temperature) or sonication on ice.

-

Deproteinization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. To remove proteins that may interfere with the assay, pass the supernatant through a 10 kDa spin filter.

Procedure for Tissue Samples:

-

Tissue Collection: Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

-

Homogenization: Weigh approximately 20 mg of frozen tissue and homogenize in 400 µL of ice-cold NADH/NAD Extraction Buffer using a Dounce homogenizer on ice.

-

Deproteinization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and pass it through a 10 kDa spin filter.

Differential Extraction for NADH Measurement:

To measure only NADH, NAD+ must be decomposed.

-

Take an aliquot of the deproteinized sample extract.

-

Add an equal volume of 0.2 M NaOH.

-

Heat at 60°C for 30 minutes. This will destroy NAD+ while preserving NADH.

-

Cool the samples on ice and neutralize by adding an equal volume of 0.2 M HCl.

II. This compound Cycling Assay Protocol

Materials:

-

3α-Hydroxysteroid dehydrogenase (3α-HSD)

-

Thionicotinamide adenine dinucleotide (thio-NAD+)

-

NADH (for standard curve)

-

3α-Hydroxysteroid substrate (e.g., androsterone)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Recipes:

-

NADH/NAD Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA.

-

NADH Standard Stock Solution (1 mM): Dissolve an appropriate amount of NADH in the extraction buffer. Prepare fresh.

-

Thio-NAD+ Stock Solution (10 mM): Dissolve thio-NAD+ in Assay Buffer.

-

3α-HSD Stock Solution (10 U/mL): Reconstitute the enzyme in Assay Buffer.

-

3α-Hydroxysteroid Substrate Stock Solution (10 mM): Dissolve in an appropriate solvent (e.g., ethanol) and then dilute in Assay Buffer.

Assay Procedure:

-

Prepare NADH Standards: Prepare a serial dilution of the NADH standard stock solution in the extraction buffer to generate standards ranging from 0 to 100 nM.

-

Prepare this compound Cycling Reaction Mix: Prepare the reaction mix fresh for the number of assays to be performed. For each well, the final reaction volume will be 100 µL.

| Component | Stock Concentration | Volume per well (µL) | Final Concentration |

| Assay Buffer | - | to 100 µL | - |

| Thio-NAD+ | 10 mM | 15 | 1.5 mM |

| NADH (from sample or standard) | variable | 50 | - |

| 3α-Hydroxysteroid substrate | 10 mM | 2.5 | 0.25 mM |

| 3α-HSD | 10 U/mL | 5 | 0.5 U/mL |

Note: Optimal concentrations may need to be determined empirically for different sample types and experimental conditions.

-

Assay Protocol: a. Add 50 µL of the prepared NADH standards or samples to the wells of a 96-well plate. b. Prepare the this compound Cycling Reaction Mix without the 3α-HSD enzyme. Add 45 µL of this mix to each well. c. To initiate the reaction, add 5 µL of the 3α-HSD stock solution to each well. d. Immediately place the plate in a microplate reader pre-heated to 37°C. e. Measure the absorbance at 405 nm every 5 minutes for 60 minutes.

III. Data Analysis

-

Calculate the Rate of this compound Production: For each standard and sample, determine the rate of increase in absorbance at 405 nm over time (ΔAbs/min). The linear portion of the kinetic curve should be used for this calculation.

-

Generate a Standard Curve: Plot the rate of reaction (ΔAbs/min) for the NADH standards against their corresponding concentrations.

-

Determine NADH Concentration in Samples: Use the standard curve to determine the concentration of NADH in the unknown samples. Remember to account for any dilution factors used during sample preparation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound enzymatic cycling reaction.

Experimental Workflow Diagram

Caption: High-sensitivity this compound cycling assay workflow.

References

Application Notes and Protocols for Developing Thio-NADH-based Biosensors for Metabolite Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are crucial coenzymes in a vast array of enzymatic reactions, making them ideal targets for biosensor development to quantify various metabolites. Thio-NADH, an analog of NADH, offers distinct spectral properties that can be leveraged to create highly sensitive and specific biosensors. The absorbance maximum of this compound is shifted to approximately 398 nm, compared to 340 nm for NADH. This shift helps to minimize interference from other biological molecules that absorb in the UV range, thereby enhancing the signal-to-noise ratio in complex samples.

These application notes provide a comprehensive guide to developing this compound-based biosensors for the detection of key metabolites. The protocols outlined below are based on enzyme-coupled reactions where the production of this compound is directly proportional to the concentration of the target metabolite.

Principle of this compound-Based Biosensors

The fundamental principle of these biosensors lies in the enzymatic conversion of a specific metabolite by a dehydrogenase enzyme, using Thio-NAD+ as a cofactor. The dehydrogenase catalyzes the oxidation of the metabolite, which is coupled with the reduction of Thio-NAD+ to this compound. The resulting increase in this compound concentration can be monitored spectrophotometrically or fluorometrically, providing a quantitative measure of the target metabolite.

Signaling Pathway

The general signaling pathway for a this compound-based metabolite biosensor is depicted below. A specific dehydrogenase enzyme catalyzes the conversion of the target metabolite, leading to the stoichiometric production of this compound, which serves as the signaling molecule.

Application Note 1: Glutamate Detection

Objective: To provide a protocol for the quantitative determination of L-glutamate in biological samples using a glutamate dehydrogenase-based this compound biosensor.

Principle: Glutamate dehydrogenase (GLDH) catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of Thio-NAD+ to this compound. The increase in absorbance at 398 nm is directly proportional to the glutamate concentration.

Experimental Workflow

Protocol: Glutamate Assay

Materials:

-

Glutamate Dehydrogenase (GLDH) from bovine liver

-

Thio-nicotinamide adenine dinucleotide (Thio-NAD+)

-

L-Glutamic acid standard solution

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading at 398 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Thio-NAD+ in Tris-HCl buffer.

-